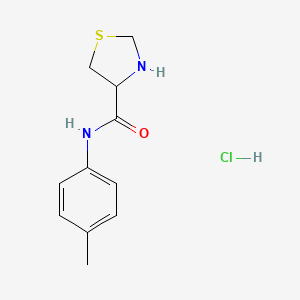

N-(4-methylphenyl)-1,3-thiazolidine-4-carboxamide hydrochloride

描述

N-(4-Methylphenyl)-1,3-thiazolidine-4-carboxamide hydrochloride is a thiazolidine-derived compound characterized by a 4-methylphenyl substituent attached to the carboxamide nitrogen. Its molecular formula is C₁₁H₁₄ClN₂OS, with a molecular weight of 257.76 g/mol (calculated based on structural analysis). The compound features a thiazolidine ring (a saturated five-membered ring containing sulfur and nitrogen) linked to a carboxamide group, which is further substituted with a para-methylbenzene moiety.

While direct pharmacological data are unavailable in the provided evidence, its structural analogs suggest utility as building blocks in medicinal chemistry or biochemical research.

属性

IUPAC Name |

N-(4-methylphenyl)-1,3-thiazolidine-4-carboxamide;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14N2OS.ClH/c1-8-2-4-9(5-3-8)13-11(14)10-6-15-7-12-10;/h2-5,10,12H,6-7H2,1H3,(H,13,14);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SVYJOADMRFSVEC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)NC(=O)C2CSCN2.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15ClN2OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

258.77 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

One-Pot Multi-Component Reactions

- Methodology : A common approach involves a one-pot reaction where aromatic amines, aldehydes, and mercaptoacetic acid derivatives are reacted under solvent-free or green chemistry conditions.

- Reagents : Aromatic amines (e.g., 4-methylphenylamine), aldehydes, mercaptoacetic acid, catalysts such as Bi(SCH2COOH)3.

- Conditions : Elevated temperatures (~70°C), often under solvent-free conditions, with reaction progress monitored via TLC.

- Outcome : High yields of thiazolidine derivatives, which are then converted to the hydrochloride salt via treatment with hydrochloric acid.

Cyclization and Amidation via Carbodiimide Coupling

- Methodology : Activation of carboxylic acids using coupling agents such as EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of HOBt (hydroxybenzotriazole), followed by reaction with amines.

- Reagents : Intermediate acids derived from mercaptoacetic acid, amino compounds, EDC/HOBt.

- Conditions : Typically performed in solvents like dichloromethane or acetonitrile at room temperature.

- Outcome : Formation of the carboxamide linkage, which upon treatment with hydrochloric acid yields the hydrochloride salt.

Catalytic and Green Chemistry Routes

- Methodology : Use of environmentally benign catalysts such as vanadyl sulfate (VOSO4) under ultrasonic irradiation or microwave-assisted synthesis to enhance reaction rates and yields.

- Reagents : Aldehydes, amines, thioglycolic acid, catalysts like VOSO4 or nano-metal oxides.

- Conditions : Ultrasonic or microwave irradiation, often at ambient or slightly elevated temperatures.

- Outcome : Efficient synthesis with high purity and yields, aligning with green chemistry principles.

Specific Synthetic Routes and Data

| Route | Key Reagents | Reaction Conditions | Yield (%) | Notes |

|---|---|---|---|---|

| Route 1 | Aromatic aldehyde, aromatic amine, mercaptoacetic acid, Bi(SCH2COOH)3 | Solvent-free, 70°C | High | One-pot, catalyst-assisted synthesis |

| Route 2 | Aromatic aldehyde, amines, mercaptoacetic acid, EDC/HOBt | Room temperature, dichloromethane | 80–90 | Carbodiimide coupling for amidation |

| Route 3 | Mercaptoacetic acid, amino acids, aldehydes | Microwave irradiation | 85 | Green chemistry approach |

| Route 4 | Aromatic aldehyde, amines, thioglycolic acid, vanadyl sulfate | Ultrasonic irradiation | 82–92 | Eco-friendly, energy-efficient |

Notable Research Findings

- Catalytic Efficiency : Use of nanocatalysts such as nano-NiZr4(PO4)6 and MgO nanoparticles significantly improves reaction rates and yields, reducing reaction times and energy consumption.

- Green Chemistry : Ultrasonic and microwave-assisted syntheses have demonstrated high efficiency, aligning with sustainable practices.

- Versatility : The synthesis protocols are adaptable for various substituted aromatic amines and aldehydes, enabling the generation of diverse derivatives.

Mechanistic Insights

The synthesis typically involves:

- Step 1 : Condensation of mercaptoacetic acid with aromatic aldehyde to form a thiazolidine ring.

- Step 2 : Nucleophilic attack by the amine group on the carboxylic acid or activated intermediates, forming the carboxamide linkage.

- Step 3 : Salt formation with hydrochloric acid to produce the hydrochloride salt.

化学反应分析

Types of Reactions

N-(4-methylphenyl)-1,3-thiazolidine-4-carboxamide hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: Reduction reactions can convert the compound into its corresponding thiazolidine derivative using reducing agents like lithium aluminum hydride.

Substitution: The compound can undergo nucleophilic substitution reactions, where the carboxamide group can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid as solvent.

Reduction: Lithium aluminum hydride, tetrahydrofuran as solvent.

Substitution: Nucleophiles such as amines or alcohols, solvents like dichloromethane or ethanol.

Major Products Formed

Oxidation: Formation of sulfoxides or sulfones.

Reduction: Formation of thiazolidine derivatives.

Substitution: Formation of substituted thiazolidine derivatives.

科学研究应用

N-(4-methylphenyl)-1,3-thiazolidine-4-carboxamide hydrochloride has a wide range of applications in scientific research, including:

Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs targeting specific biological pathways.

Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

作用机制

The mechanism of action of N-(4-methylphenyl)-1,3-thiazolidine-4-carboxamide hydrochloride involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to the modulation of various biological processes. For example, it may inhibit the activity of enzymes involved in inflammatory pathways, thereby reducing inflammation. The exact molecular targets and pathways can vary depending on the specific application and context of use.

相似化合物的比较

Substituent Effects on Physicochemical Properties

- Electronic and Steric Effects: The 4-methylphenyl group in the target compound enhances lipophilicity compared to the electron-donating 4-methoxyphenyl analog (). This may improve membrane permeability but reduce solubility in aqueous media.

Crystallinity and Stability :

- demonstrates that halogen substituents (e.g., Cl, Br) in related imidazole derivatives influence crystal packing via weak interactions like C–H⋯X hydrogen bonds and π–π stacking. By analogy, the methyl group in the target compound may promote less dense crystal packing compared to halogens, affecting thermal stability and formulation properties .

生物活性

N-(4-methylphenyl)-1,3-thiazolidine-4-carboxamide hydrochloride is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, including antimicrobial, anti-inflammatory, and anticancer properties, supported by research findings and case studies.

Chemical Structure and Properties

The molecular formula of this compound is C₁₁H₁₄ClN₂OS, with a molecular weight of 250.76 g/mol. Its structure features a thiazolidine ring and a carboxamide functional group, which are crucial for its biological activity.

Table 1: Structural Features

| Feature | Description |

|---|---|

| Molecular Formula | C₁₁H₁₄ClN₂OS |

| Molecular Weight | 250.76 g/mol |

| Functional Groups | Thiazolidine ring, Carboxamide |

| Biological Targets | Enzymes, Receptors |

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. The carboxamide moiety may facilitate hydrogen bonding with enzymes, leading to inhibition of microbial growth. Preliminary studies suggest that this compound can effectively target various pathogens, making it a candidate for further development in antimicrobial therapies.

Anti-inflammatory Properties

The compound has also been studied for its anti-inflammatory effects. In vitro assays have demonstrated its potential to inhibit pro-inflammatory cytokines, suggesting a mechanism that could be beneficial in treating inflammatory diseases. This activity is likely mediated through its interaction with specific signaling pathways involved in inflammation.

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound. For instance, derivatives of thiazolidine compounds have shown efficacy against cancer cell lines such as MCF-7 (breast cancer) and HepG2 (liver cancer). The compound has been observed to induce apoptosis and cell cycle arrest in these cancer cells, demonstrating its potential as an anticancer agent .

Case Study: Anticancer Mechanism

A study investigating the effects of thiazolidine derivatives on MCF-7 cells found that treatment with this compound resulted in:

- Inhibition of Cell Proliferation : IC50 values were significantly lower than control treatments.

- Induction of Apoptosis : Increased early and late apoptosis rates were recorded.

- Cell Cycle Arrest : The compound caused accumulation of cells in the pre-G1 phase, indicating cell death mechanisms were activated .

Comparison with Similar Compounds

This compound can be compared with other thiazolidine derivatives to highlight its unique properties:

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| N-(4-cyanophenyl)-1,3-thiazolidine-4-carboxamide | Similar thiazolidine structure | Enhanced biological activity due to cyano substitution |

| Thiazolidine-2,4-dione | Known for insulin-sensitizing properties | Used primarily in diabetes treatment |

| N-phenylthiazolidine-4-carboxamide | Lacks cyano group | Broader application scope but potentially less specificity |

常见问题

Basic: What are the recommended synthetic routes and characterization methods for N-(4-methylphenyl)-1,3-thiazolidine-4-carboxamide hydrochloride?

Methodological Answer:

Synthesis typically involves coupling reactions between thiazolidine-4-carboxylic acid derivatives and substituted anilines, followed by hydrochloride salt formation. For example, structurally diverse thiazole-based compounds can be synthesized via alkylation or Mannich base reactions . Characterization requires:

- NMR spectroscopy for verifying substituent positions (e.g., aromatic protons in the 4-methylphenyl group).

- Mass spectrometry (HRMS or ESI-MS) to confirm molecular weight and fragmentation patterns.

- Elemental analysis to validate purity and stoichiometry of the hydrochloride salt.

- X-ray crystallography (if crystalline) for absolute configuration determination .

Basic: Which analytical techniques are optimal for assessing the purity and stability of this compound under varying experimental conditions?

Methodological Answer:

- HPLC with UV/Vis detection (e.g., using Chromolith or Purospher® columns) to monitor degradation products under stress conditions (heat, light, pH extremes) .

- Thermogravimetric analysis (TGA) to evaluate thermal stability and hydration states.

- Karl Fischer titration for quantifying residual water content, critical for hygroscopic hydrochloride salts.

- Accelerated stability studies (40°C/75% RH for 1–3 months) to predict shelf-life .

Advanced: How can structure-activity relationship (SAR) studies be designed to optimize this compound’s biological activity?

Methodological Answer:

- Systematic structural modifications : Vary the 4-methylphenyl group (e.g., replace with 4-methoxy or halogenated aryl) and the thiazolidine ring (e.g., introduce spiro or fused rings) .

- In silico docking (e.g., AutoDock Vina) to predict binding affinity with target proteins (e.g., enzymes or receptors).

- Parallel synthesis to generate libraries for high-throughput screening (HTS), followed by dose-response assays (IC50/EC50 determination) .

- Cross-validate SAR trends using molecular dynamics simulations to assess conformational stability .

Advanced: What mechanistic approaches are used to study its enzyme inhibition activity, and how can contradictory data be resolved?

Methodological Answer:

- Enzyme kinetics assays : Measure inhibition constants (Ki) via Lineweaver-Burk plots to distinguish competitive/non-competitive mechanisms.

- Isothermal titration calorimetry (ITC) to quantify binding thermodynamics (ΔH, ΔS).

- Contradiction resolution :

Advanced: How can researchers resolve discrepancies in spectral data (e.g., NMR, IR) during structural elucidation?

Methodological Answer:

- Multi-nuclear NMR : Compare and DEPT-135 spectra to distinguish CH, CH, and quaternary carbons.

- 2D correlation spectroscopy (COSY, HSQC, HMBC) to assign overlapping proton signals (e.g., aromatic vs. thiazolidine protons) .

- Cross-reference with computational predictions : Use tools like ACD/Labs or ChemDraw to simulate spectra and identify outliers.

- Repeat experiments under standardized conditions (solvent, temperature) to rule out experimental variability .

Basic: What protocols ensure compound stability in biological assays (e.g., cell culture or in vivo studies)?

Methodological Answer:

- Lyophilization for long-term storage, with reconstitution in DMSO or saline (tested for ≤72-hour stability).

- Protect from light using amber vials to prevent photodegradation.

- Monitor solubility via dynamic light scattering (DLS) to avoid aggregation in aqueous buffers.

- Incorporate protease inhibitors in cell lysates to prevent metabolic degradation .

Advanced: How can computational modeling guide the design of derivatives with improved pharmacokinetic properties?

Methodological Answer:

- ADMET prediction : Use QikProp or SwissADME to estimate logP, permeability (Caco-2), and cytochrome P450 interactions.

- Molecular dynamics (MD) simulations : Assess membrane penetration (e.g., blood-brain barrier) via bilayer models.

- Metabolite prediction (e.g., using GLORYx) to identify susceptible sites (e.g., thiazolidine ring oxidation) and block them via fluorination or steric hindrance .

Advanced: What strategies address inconsistencies in reported biological activities across different studies?

Methodological Answer:

- Standardize assay protocols : Adopt CLSI guidelines for cell viability or enzyme inhibition assays to minimize inter-lab variability .

- Use reference compounds (e.g., positive/negative controls) to calibrate activity thresholds.

- Meta-analysis of published data : Apply statistical tools (e.g., Cohen’s d) to quantify effect size heterogeneity and identify confounding variables (e.g., cell line differences) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。